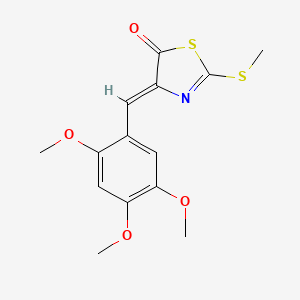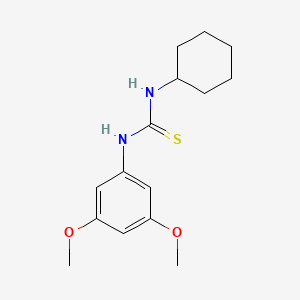![molecular formula C14H18N2O2 B5803944 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body, including acetylcholinesterase and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters in the brain, and their inhibition by 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine may lead to increased levels of neurotransmitters, resulting in various physiological effects.
Biochemical and Physiological Effects
1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine has been shown to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine can inhibit the activity of acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters such as acetylcholine, dopamine, and serotonin. In vivo studies have shown that 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine can improve cognitive function, reduce inflammation, and exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine has several advantages for lab experiments, including its easy synthesis method, high purity, and low toxicity. However, 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine also has some limitations, including its instability in the presence of light and air, which can lead to degradation and loss of activity over time.
Future Directions
There are several future directions for the study of 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine. One potential direction is the development of new 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine derivatives with improved activity and selectivity for specific enzymes. Another direction is the investigation of the potential applications of 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine in various fields and to develop new derivatives with improved activity and selectivity.
Synthesis Methods
1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine can be synthesized through a series of chemical reactions involving piperidine and 2-nitrobenzaldehyde. The first step involves the condensation of piperidine with 2-nitrobenzaldehyde to form 1-[3-(2-nitrophenyl)propyl]piperidine. The second step involves the reduction of the nitro group to an amino group using sodium borohydride, resulting in the formation of 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine.
Scientific Research Applications
1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine has been used as a key intermediate in the synthesis of various compounds. In material science, 1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine has been studied for its potential applications in the development of new materials with unique properties.
properties
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-16(18)14-9-3-2-7-13(14)8-6-12-15-10-4-1-5-11-15/h2-3,6-9H,1,4-5,10-12H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNXSQGWMSLYCN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Nitrophenyl)-2-propen-1-yl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)



![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)


methanone](/img/structure/B5803951.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)